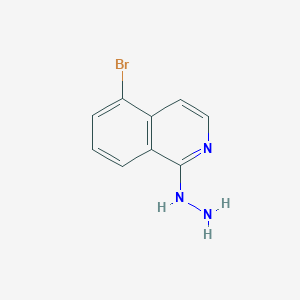

5-Bromo-1-hydrazinylisoquinoline

Description

5-Bromo-1-hydrazinylisoquinoline is a brominated isoquinoline derivative featuring a hydrazinyl (-NHNH₂) substituent at the 1-position. These analogs are critical intermediates in pharmaceutical and organic synthesis, often leveraged for their reactivity in cross-coupling reactions or as building blocks for bioactive molecules .

Properties

Molecular Formula |

C9H8BrN3 |

|---|---|

Molecular Weight |

238.08 g/mol |

IUPAC Name |

(5-bromoisoquinolin-1-yl)hydrazine |

InChI |

InChI=1S/C9H8BrN3/c10-8-3-1-2-7-6(8)4-5-12-9(7)13-11/h1-5H,11H2,(H,12,13) |

InChI Key |

ALLCCIJVYTYISB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN=C2NN)C(=C1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the bromination of isoquinoline using bromine in nitrobenzene, yielding 5-bromoisoquinoline . This intermediate can then be reacted with hydrazine hydrate under reflux conditions to produce 5-Bromo-1-hydrazinylisoquinoline.

Industrial Production Methods: While specific industrial production methods for 5-Bromo-1-hydrazinylisoquinoline are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes ensuring the availability of high-purity isoquinoline, bromine, and hydrazine hydrate, and optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-1-hydrazinylisoquinoline can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

Oxidation and Reduction Reactions: The hydrazine group can participate in redox reactions, potentially forming different oxidation states of nitrogen.

Common Reagents and Conditions:

Substitution Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, can be used to replace the bromine atom with other groups.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the hydrazine group.

Major Products:

Substitution Reactions: Products depend on the nucleophile used; for example, using phenylboronic acid in a Suzuki-Miyaura coupling can yield 5-phenyl-1-hydrazinoisoquinoline.

Oxidation Reactions: Oxidation of the hydrazine group can lead to the formation of azo or azoxy compounds.

Scientific Research Applications

5-Bromo-1-hydrazinylisoquinoline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine: Its derivatives are studied for potential pharmacological activities, including anticancer and antimicrobial properties.

Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-1-hydrazinylisoquinoline largely depends on its interaction with biological molecules. The hydrazine group can form covalent bonds with various biomolecules, potentially inhibiting enzymes or altering cellular pathways. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to its molecular targets .

Comparison with Similar Compounds

Comparison with Similar Brominated Isoquinoline Derivatives

Structural and Physicochemical Properties

The table below summarizes key brominated isoquinoline derivatives from the evidence, highlighting substituent effects:

Key Observations :

- Halogen Effects: Chloro substituents (e.g., 7-Bromo-1-chloroisoquinoline) increase molar mass and polarity, influencing solubility and reactivity in nucleophilic substitutions .

- Nitro Groups: The nitro group in 5-Bromo-1-nitroisoquinoline enhances electrophilicity, making it suitable for reduction or coupling reactions .

- Methoxy/Methyl Groups: Electron-donating groups (e.g., 5-Bromo-8-methoxy-2-methylquinoline) may stabilize the aromatic system, altering UV absorption and bioavailability .

5-Bromoisoquinoline Derivatives

- Direct Bromination: describes a high-yield (good purity) synthesis of 5-Bromoisoquinoline using cost-effective reagents, avoiding isomer separation issues seen in earlier methods .

- Chlorination/Nitration: 7-Bromo-1-chloroisoquinoline and 5-Bromo-1-nitroisoquinoline are synthesized via electrophilic substitution, though yields and conditions vary based on substituent positioning .

- Multi-Substituted Derivatives: Compounds like 5-Bromo-8-methoxy-2-methylquinoline require sequential functionalization, often involving protective groups to direct regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.